

In-Depth Toxicological Profile of Flufenpyr-ethyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

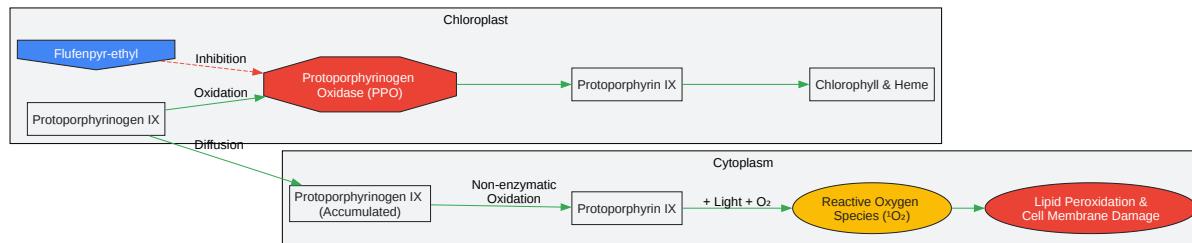
Compound Name: *Flufenpyr-ethyl*

Cat. No.: *B062188*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract


Flufenpyr-ethyl is a synthetic contact herbicide effective against a variety of broadleaf weeds. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and ultimately, cell death. This technical guide provides a comprehensive overview of the toxicological profile of **Flufenpyr-ethyl**, summarizing key data on its acute, subchronic, and chronic toxicity, as well as its effects on reproduction, development, and genetic material. The guide also details its metabolic fate and ecotoxicological impact, presenting quantitative data in structured tables and outlining the methodologies of key experimental studies.

Chemical and Physical Properties

Property	Value
IUPAC Name	ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate
CAS Number	188489-07-8
Molecular Formula	C ₁₆ H ₁₃ ClF ₄ N ₂ O ₄
Molecular Weight	408.73 g/mol
Appearance	White to cream-colored powder
Melting Point	100 °C
Vapor Pressure	3.76 x 10 ⁻⁴ mPa (at 20 °C)
Log P (octanol-water partition coefficient)	2.99

Mechanism of Action

Flufenpyr-ethyl's herbicidal activity stems from its inhibition of protoporphyrinogen oxidase (PPO), an enzyme located in the chloroplast.^{[1][2]} PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme.^{[1][2]} Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then diffuses from the chloroplast into the cytoplasm.^[3] In the cytoplasm, protoporphyrinogen IX is non-enzymatically oxidized to protoporphyrin IX.^[3] This cytoplasmic protoporphyrin IX, in the presence of light and molecular oxygen, acts as a photosensitizer, generating highly reactive singlet oxygen (¹O₂).^{[3][4]} Singlet oxygen and other reactive oxygen species (ROS) cause lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and rapid tissue necrosis.^{[4][5][6]}

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Flufenpyr-ethyl** via PPO inhibition.

Mammalian Toxicology

A comprehensive battery of toxicological studies has been conducted to evaluate the potential hazards of **Flufenpyr-ethyl** to mammals.

Acute Toxicity

Flufenpyr-ethyl exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

[7]

Study	Species	Route	Value	Classification
LD ₅₀	Rat	Oral	> 5000 mg/kg bw	Low Toxicity
LD ₅₀	Rat	Dermal	> 5000 mg/kg bw	Low Toxicity
LC ₅₀	Rat	Inhalation	> 5.0 mg/L	Low Toxicity

Subchronic and Chronic Toxicity

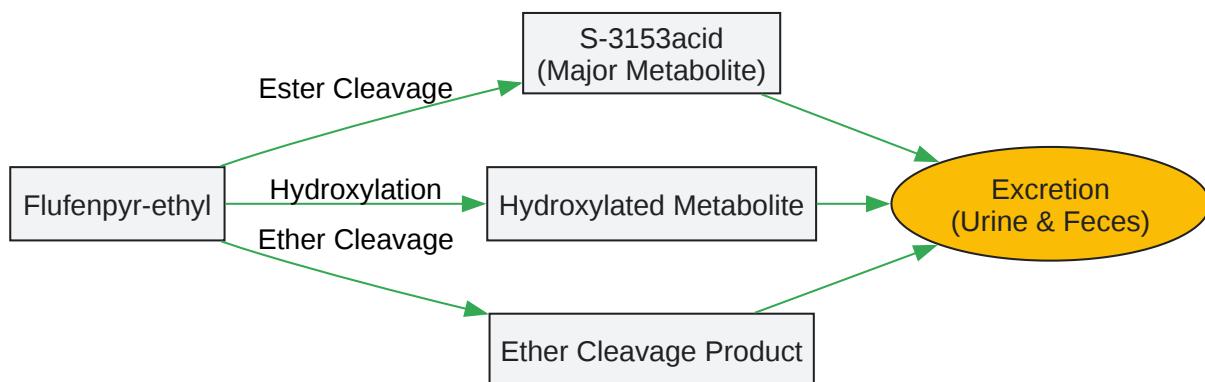
The primary target organs identified in subchronic and chronic studies are the liver and kidneys.[\[8\]](#)

Study Duration	Species	NOAEL	LOAEL	Key Findings
13-Week	Rat	-	-	Urinary incontinence, increased food/water consumption, hematological and biochemical changes, kidney and liver effects.
18-Month	Mouse	40 mg/kg/day	-	Minimal signs of toxicity.

Carcinogenicity and Genotoxicity

Flufenpyr-ethyl is not considered to be carcinogenic or genotoxic.

Study	Result
Carcinogenicity (Rat & Mouse)	Not carcinogenic. [9]
Ames Test	Negative
In vitro Mammalian Cell Gene Mutation Assay	Negative
In vivo Mouse Bone Marrow Micronucleus Test	Negative


Reproductive and Developmental Toxicity

Flufenpyr-ethyl is not considered a reproductive or developmental toxicant at doses that are not maternally toxic.

Study	Species	NOAEL (Maternal)	NOAEL (Developmental)	Key Findings
Developmental	Rat	1000 mg/kg/day	1000 mg/kg/day	No adverse effects observed.
Developmental	Rabbit	300 mg/kg/day	1000 mg/kg/day	Maternal mortality at higher doses.
2-Generation Reproduction	Rat	5 mg/kg/day (parental)	-	Minimal parental toxicity at the lowest dose.

Metabolism

In rats and mice, orally administered **Flufenpyr-ethyl** is rapidly and extensively metabolized. [10] The primary metabolic pathways involve ester cleavage, hydroxylation of the methyl group on the pyridazine ring, and ether cleavage.[10] The major metabolite identified in both urine and feces is the ester-cleaved product, S-3153acid.[10] Excretion is primarily through urine and feces, with no significant sex-related differences observed in the metabolic profile.[10]

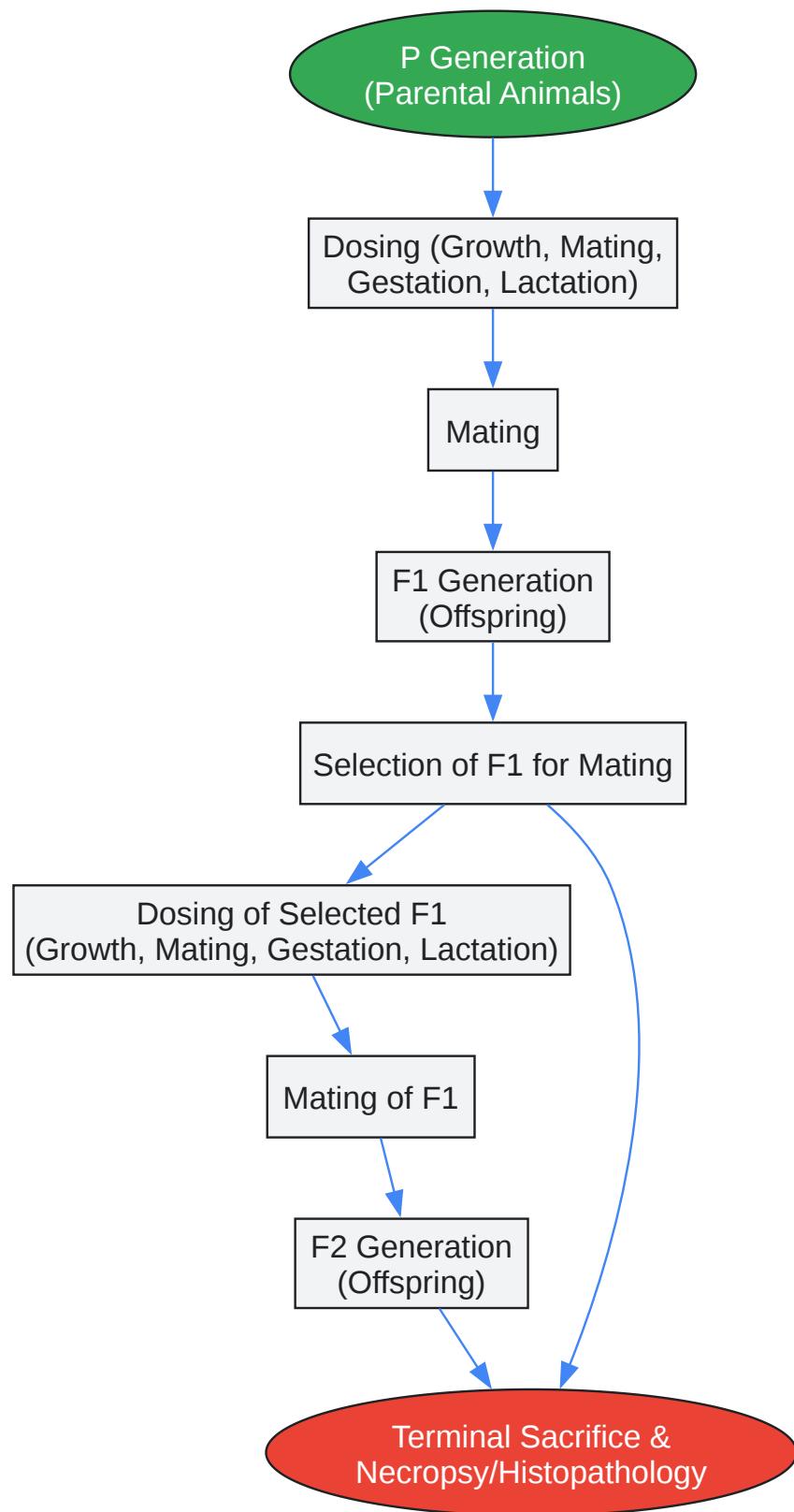
[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway of **Flufenpyr-ethyl** in rats.

Ecotoxicology

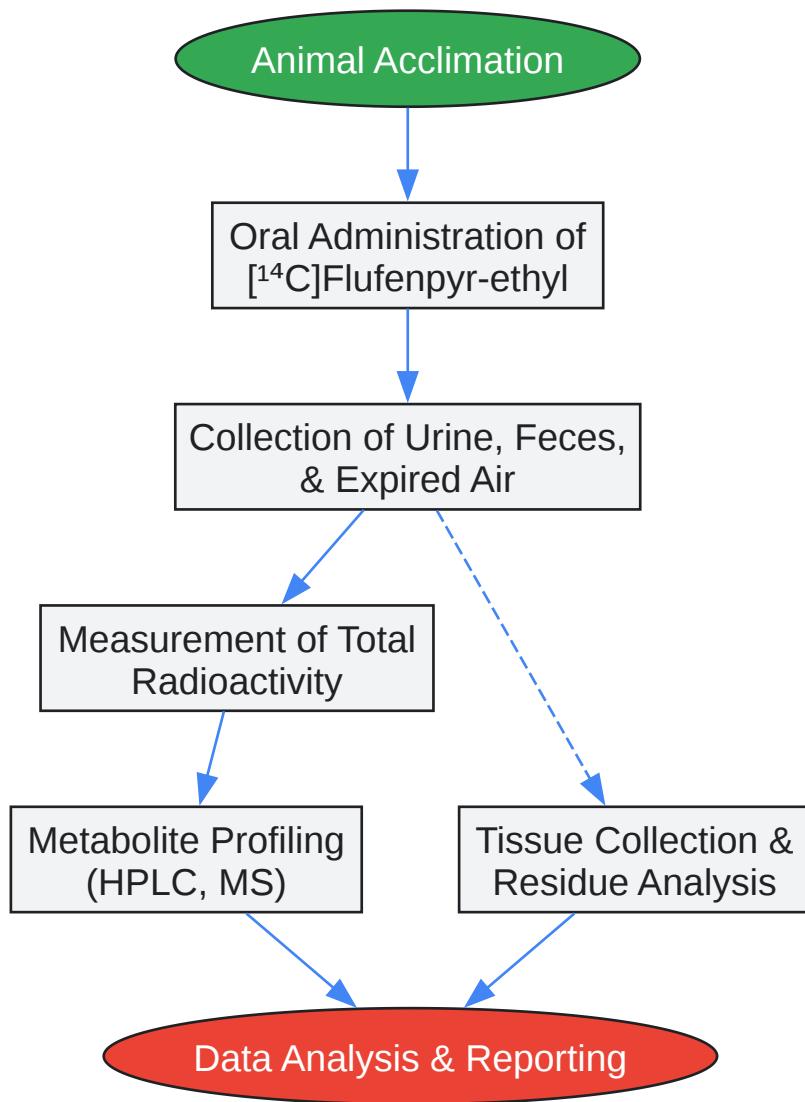
The potential environmental impact of **Flufenpyr-ethyl** has been assessed in various non-target organisms.

Organism	Test Duration	Endpoint	Value	Toxicity Classification
Fish (sp. not specified)	96 hours	LC ₅₀	Data not available	-
Daphnia magna	48 hours	EC ₅₀	Data not available	-
Algae (sp. not specified)	72 hours	EC ₅₀	Data not available	-
Honeybee (Apis mellifera)	48 hours	Oral LD ₅₀	> 11 µ g/bee	Relatively Nontoxic[11]
Honeybee (Apis mellifera)	48 hours	Contact LD ₅₀	> 11 µ g/bee	Relatively Nontoxic[11]


Experimental Protocols

The toxicological evaluation of **Flufenpyr-ethyl** was conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Two-Generation Reproduction Toxicity Study (based on OECD 416)


- Objective: To assess the effects of **Flufenpyr-ethyl** on male and female reproductive performance and on the growth and development of offspring over two generations.[8]
- Test Species: Rat.[8]
- Administration: The test substance is administered daily in the diet at graduated doses to several groups of males and females.[12]

- Dosing: Parental (P) generation animals are dosed during growth, mating, gestation, and lactation. Selected first-generation (F1) offspring are then dosed through their growth, mating, and production of a second-generation (F2).[\[12\]](#)
- Endpoints: Daily clinical observations, body weight, food consumption, mating and fertility indices, gestation length, litter size, pup viability, and pup growth are recorded. Gross necropsy and histopathology are performed on parental animals and selected offspring.[\[8\]](#)

[Click to download full resolution via product page](#)**Caption:** General workflow for a two-generation reproduction toxicity study.

In Vivo Metabolism Study (based on general principles)

- Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of **Flufenpyr-ethyl** in a mammalian model.
- Test Species: Rat and Mouse.[\[10\]](#)
- Administration: A single oral dose of radiolabeled ($[^{14}\text{C}]$) **Flufenpyr-ethyl** is administered.[\[10\]](#)
- Sample Collection: Urine, feces, and expired air are collected at specified intervals over a period of several days. At the end of the study, tissues are collected for analysis of residual radioactivity.[\[10\]](#)
- Analysis: Samples are analyzed for total radioactivity. Urine and feces are further analyzed to identify and quantify metabolites using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

[Click to download full resolution via product page](#)

Caption: General workflow for an in vivo metabolism study.

Conclusion

Flufenpyr-ethyl demonstrates low acute toxicity in mammals and is not considered to be carcinogenic or genotoxic. The primary toxicological concerns are related to effects on the liver and kidneys following repeated exposure. It is not a reproductive or developmental toxicant in the absence of maternal toxicity. The herbicidal efficacy of **Flufenpyr-ethyl** is attributed to its potent inhibition of protoporphyrinogen oxidase, leading to light-dependent oxidative stress and cell death in susceptible plants. While it is classified as relatively nontoxic to bees, a comprehensive evaluation of its ecotoxicological profile for aquatic organisms requires further

publicly available data. The metabolic fate of **Flufenpyr-ethyl** in mammals is characterized by rapid metabolism and excretion. This in-depth toxicological profile provides essential information for researchers, scientists, and drug development professionals for risk assessment and the development of safer herbicidal alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Flufenpyr-ethyl (Ref: S 3153) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 6. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flufenpyr-ethyl | C16H13ClF4N2O4 | CID 3083546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of flufenpyr-ethyl in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pesticidestewardship.org [pesticidestewardship.org]
- 12. oecd.org [oecd.org]
- To cite this document: BenchChem. [In-Depth Toxicological Profile of Flufenpyr-ethyl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062188#toxicological-profile-of-flufenpyr-ethyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com